
2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes. This compound is characterized by the presence of multiple functional groups, including amino, bromo, chloro, hydroxy, and methoxy groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes:
Bromination and Chlorination:
Hydroxylation and Methoxylation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.
化学反応の分析
Types of Reactions
2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions involving the amino, bromo, and chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of 2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzoic acid.
Reduction: Formation of 2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in a variety of chemical reactions, which can modulate biological pathways and molecular interactions. Specific mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Oxygen Species (ROS) Generation: Inducing the production of ROS, which can affect cellular processes.
類似化合物との比較
2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde can be compared with other similar compounds, such as:
2-Chloro-3-hydroxy-4-methoxybenzaldehyde: Similar structure but lacks the amino and bromo groups.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the amino and chloro groups.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the amino, bromo, and chloro groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs .
特性
CAS番号 |
90221-44-6 |
|---|---|
分子式 |
C8H7BrClNO3 |
分子量 |
280.50 g/mol |
IUPAC名 |
2-amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7BrClNO3/c1-14-8-6(11)3(2-12)5(10)4(9)7(8)13/h2,13H,11H2,1H3 |
InChIキー |
QGAOOFNYRMDCGT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1N)C=O)Cl)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]thiophene](/img/structure/B14374209.png)
![2-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline](/img/structure/B14374232.png)
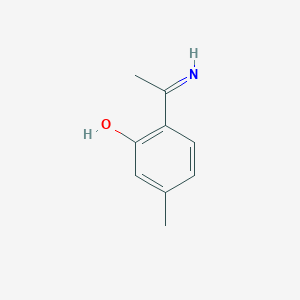
![1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14374240.png)

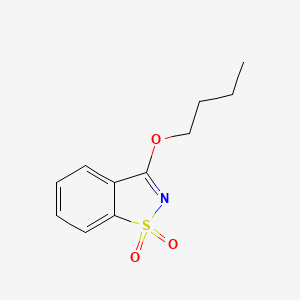
phosphane](/img/structure/B14374251.png)
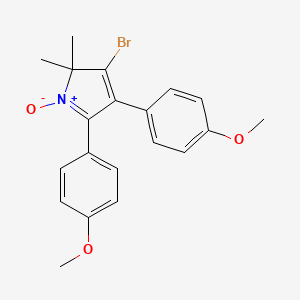
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidin-1-yl)butanamide](/img/structure/B14374267.png)
![5-(Methoxycarbonyl)-2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14374272.png)
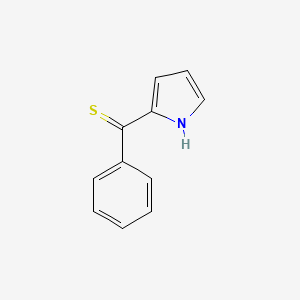
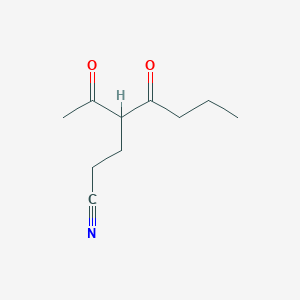
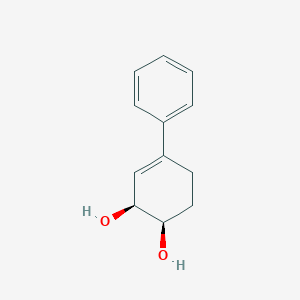
![1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14374282.png)
